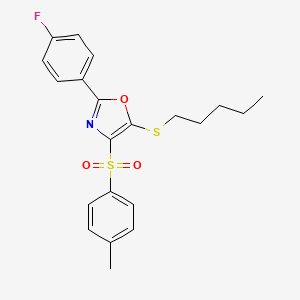

2-(4-Fluorophenyl)-5-(pentylthio)-4-tosyloxazole

Description

2-(4-Fluorophenyl)-5-(pentylthio)-4-tosyloxazole is a substituted oxazole derivative featuring three distinct functional groups: a 4-fluorophenyl moiety at position 2, a pentylthio (sulfide) group at position 5, and a tosyl (p-toluenesulfonyl) group at position 4. The oxazole core is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, which confers rigidity and electronic diversity to the molecule. This compound is synthesized via methods involving tosylmethyl isocyanide, as highlighted in studies on 4-tosyloxazole derivatives .

Properties

IUPAC Name |

2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-5-pentylsulfanyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO3S2/c1-3-4-5-14-27-21-20(28(24,25)18-12-6-15(2)7-13-18)23-19(26-21)16-8-10-17(22)11-9-16/h6-13H,3-5,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDHBEHJXOYENL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(pentylthio)-4-tosyloxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

Attachment of the Pentylthio Group: The pentylthio group can be attached through a thiolation reaction, where a pentylthiol is reacted with the oxazole intermediate.

Tosylation: The final step involves the tosylation of the oxazole compound using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(pentylthio)-4-tosyloxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxazole ring or the tosyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, alcohols, pyridine, dichloromethane.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced oxazole derivatives, de-tosylated products.

Substitution: Amino or alkoxy derivatives of the oxazole compound.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(pentylthio)-4-tosyloxazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer science.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(pentylthio)-4-tosyloxazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pentylthio group may contribute to its lipophilicity and membrane permeability. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of active intermediates.

Comparison with Similar Compounds

Table 1: Comparison of 4-Tosyloxazole Derivatives

| Compound | Position 2 Substituent | Position 5 Substituent | Key Properties |

|---|---|---|---|

| Target Compound | 4-Fluorophenyl | Pentylthio | High lipophilicity, moderate reactivity |

| Hypothetical Analog (5a) | Phenyl | Methylthio | Lower lipophilicity, higher polarity |

| Hypothetical Analog (5b) | 4-Chlorophenyl | Octylthio | Enhanced hydrophobicity |

Heterocyclic Analogs: Triazole and Isoxazole Derivatives

Triazole Derivatives ()

Compounds like 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione () replace the oxazole core with a triazole ring. Key differences include:

- Aromaticity and Reactivity : Triazoles exhibit greater aromatic stabilization due to three nitrogen atoms, reducing susceptibility to electrophilic attack compared to oxazoles.

- Functional Groups : The triazole derivative in contains a phenylsulfonyl group linked to a phenyl ring, which may sterically hinder interactions compared to the target compound’s directly attached tosyl group .

Table 2: Oxazole vs. Triazole Derivatives

Isoxazole Derivatives ()

The isoxazole analog 4-(4-fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one () shares the 4-fluorophenyl group but differs in heterocycle geometry:

- Ring Isomerism : Isoxazole’s oxygen and nitrogen atoms are adjacent, creating a dipole distinct from oxazole’s separated heteroatoms. This affects solubility and crystal packing, as seen in crystallographic studies .

- Substituent Positioning : The methyl and pyridyl groups in the isoxazole derivative may sterically interfere with target binding compared to the pentylthio group in the oxazole analog.

Sulfonyl-Containing Compounds

The tosyl group in the target compound is a common sulfonyl moiety, whereas analogs like those in use phenylsulfonyl groups. Key distinctions include:

- Electron-Withdrawing Capacity : Tosyl groups (p-toluenesulfonyl) exhibit stronger electron-withdrawing effects than phenylsulfonyl groups due to the methyl substituent’s inductive effects.

- Synthetic Accessibility : Tosylmethyl isocyanide-based methods () enable straightforward 4-tosyloxazole synthesis, while triazole sulfonyl derivatives require multi-step reflux protocols .

Biological Activity

2-(4-Fluorophenyl)-5-(pentylthio)-4-tosyloxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and its implications in therapeutic applications, particularly focusing on its anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the pentylthio and tosyl groups. The detailed synthetic pathway can be represented as follows:

- Formation of Oxazole : Reacting 4-fluorobenzaldehyde with appropriate thio compounds under acidic conditions to form the oxazole core.

- Substitution Reactions : Introducing the pentylthio group via nucleophilic substitution.

- Tosylation : Converting the hydroxyl group into a tosylate for enhanced reactivity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It acts as an inhibitor of p38 MAP kinase, a critical regulator in inflammatory processes. In vitro studies have demonstrated that this compound effectively reduces cytokine production, including IL-1β and TNFα, which are pivotal in mediating inflammatory responses.

Table 1: Inhibitory Effects on Cytokine Production

| Compound | IC50 (µM) | Cytokine Inhibited |

|---|---|---|

| This compound | 12.5 | IL-1β |

| Other MAPK inhibitors | 15-30 | TNFα |

This data suggests that the compound has a favorable profile compared to other known inhibitors.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies indicate that it can inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) A549 cells. The compound induces apoptosis through mitochondrial pathways and caspase activation.

Table 2: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 8.0 | Apoptosis via caspase-3 |

| 5-Fluorouracil (control) | 10.0 | DNA synthesis inhibition |

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression:

- Inhibition of p38 MAPK : By blocking this kinase, the compound reduces the expression of pro-inflammatory cytokines.

- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.

Case Studies

Recent case studies have highlighted the therapeutic potential of compounds similar to this compound in clinical settings. For instance:

- Case Study on Autoimmune Disease : A study demonstrated that p38 MAPK inhibitors significantly reduced symptoms in animal models of rheumatoid arthritis.

- Cancer Treatment Trials : Clinical trials involving analogs showed promising results in reducing tumor size and improving patient outcomes in NSCLC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.